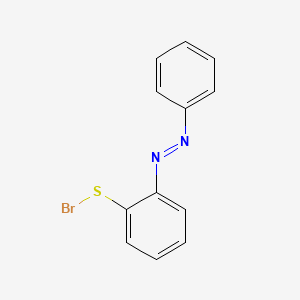
AZOBENZENE-2-SULFENYL BROMIDE*
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azobenzene-2-sulfenyl bromide: is an organic compound characterized by the presence of an azo group (-N=N-) and a sulfenyl bromide group (-S-Br) attached to the azobenzene structure. This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: Azobenzene-2-sulfenyl bromide can be synthesized through several methods. One common approach involves the reaction of azobenzene with sulfur bromide (S2Br2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent decomposition .
Industrial Production Methods: Industrial production of azobenzene-2-sulfenyl bromide follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .
化学反応の分析
Types of Reactions: Azobenzene-2-sulfenyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and thiols, leading to the formation of substituted azobenzene derivatives.
Oxidation Reactions: The sulfenyl bromide group can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction Reactions: The azo group can be reduced to form hydrazo compounds using reducing agents like sodium dithionite.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium dithionite, zinc dust.
Major Products Formed:
- Substituted azobenzene derivatives.
- Sulfonyl azobenzene compounds.
- Hydrazo compounds.
科学的研究の応用
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of azobenzene derivatives, including azobenzene-2-sulfenyl bromide, in targeting specific cancer pathways. For instance, compounds derived from azobenzene have been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), which are critical in tumor growth and metastasis. In one study, azobenzene derivatives exhibited IC50 values ranging from 0.25 to 0.50 μM against various cancer cell lines such as A549 and MCF-7 .
1.2 Sulfenylation Reactions
Azobenzene-2-sulfenyl bromide acts as a mild sulfenium cation carrier, facilitating the sulfenylation of electron-rich substrates without the need for catalysts. This property allows for efficient synthesis processes in organic chemistry, which can be particularly beneficial in drug development . The one-pot reactions using azobenzene-2-sulfenyl bromide have been reported to yield high purity products with minimal environmental impact due to their simplicity and reduced waste generation .
Materials Science
2.1 Photonic Applications
The photoresponsive nature of azobenzene compounds makes them ideal candidates for photonic applications. Azobenzene-2-sulfenyl bromide can be incorporated into polymer matrices to create materials that exhibit reversible photoisomerization between trans and cis forms upon light exposure. This property is exploited in applications such as optical switches, sensors, and smart materials that respond dynamically to environmental stimuli .
2.2 Liquid Crystalline Phases
Azobenzene derivatives are known for their ability to form liquid crystalline phases, which can be manipulated through light exposure. This characteristic is utilized in display technologies and optical memory devices, where the alignment of molecules can be controlled to achieve desired optical properties .
Biotechnology
3.1 Bioremediation
Recent research has explored the use of azobenzene-2-sulfenyl bromide in bioremediation processes. Specific fungal strains have been identified that can metabolize this compound, suggesting its potential role in degrading environmental pollutants such as azo dyes . The application of azobenzene derivatives in bioremediation underscores their utility beyond traditional chemical applications.
Table 1: Anticancer Activity of Azobenzene Derivatives
| Compound | Target | IC50 (μM) | Cell Lines Tested |
|---|---|---|---|
| Compound 5 | EGFR | 0.25 | A549 |
| Compound 6 | VEGFR-2 | 0.35 | MCF-7 |
| Compound 10 | EGFR T790M | 0.40 | HCT-116 |
| Compound 14 | Dual Targeting | 0.50 | HepG2 |
Table 2: Sulfenylation Efficiency with Azobenzene-2-Sulfenyl Bromide
| Substrate Type | Reaction Conditions | Yield (%) |
|---|---|---|
| Electron-rich Aromatics | One-pot, room temperature | >90 |
| Heterocycles | Catalyst-free | >85 |
作用機序
The mechanism of action of azobenzene-2-sulfenyl bromide involves its reactivity with nucleophiles and its ability to undergo photoisomerization. The sulfenyl bromide group acts as an electrophile, reacting with nucleophilic sites on target molecules. Additionally, the azo group can switch between trans and cis isomers upon exposure to light, leading to changes in the compound’s chemical and physical properties .
類似化合物との比較
Azobenzene: Lacks the sulfenyl bromide group but shares the azo group and photoisomerization properties.
Azobenzene-4-sulfenyl chloride: Similar structure but with a sulfenyl chloride group instead of bromide.
Uniqueness: Azobenzene-2-sulfenyl bromide is unique due to the presence of both the azo group and the sulfenyl bromide group, which confer distinct reactivity and photoresponsive properties. This combination makes it a versatile reagent in various chemical and biological applications .
特性
CAS番号 |
2849-62-9 |
|---|---|
分子式 |
C12H9BrN2S |
分子量 |
293.18 g/mol |
IUPAC名 |
(2-phenyldiazenylphenyl) thiohypobromite |
InChI |
InChI=1S/C12H9BrN2S/c13-16-12-9-5-4-8-11(12)15-14-10-6-2-1-3-7-10/h1-9H |
InChIキー |
OGLDNEGRIQZFIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2SBr |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2SBr |
Key on ui other cas no. |
2849-62-9 |
ピクトグラム |
Acute Toxic |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















